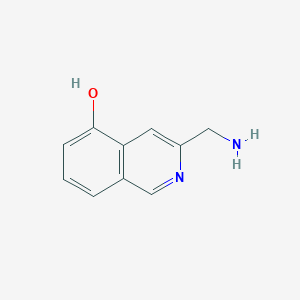
3-(Aminomethyl)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)isoquinolin-5-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isoquinolin-5-ol can be achieved through various methods. One common approach involves the copper-catalyzed four-component coupling and cyclization reaction. This method uses 2-ethynyl benzaldehyde, paraformaldehyde, and diisopropylamine as starting materials . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one of the conventional methods used for the production of isoquinolines .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction and photodimerization are notable reactions involving isoquinolin-3-ols . The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinonoid compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)isoquinolin-5-ol has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Aminomethyl)isoquinolin-5-ol include other isoquinoline derivatives such as:
- Isoquinoline
- 3-Aminoisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific structure, which includes an aminomethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2 |
Clave InChI |
GOUZUALMGRPBAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N=C2)CN)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
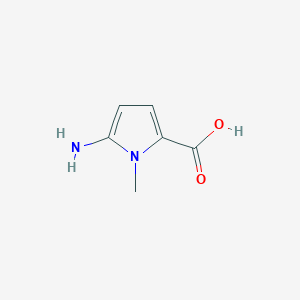

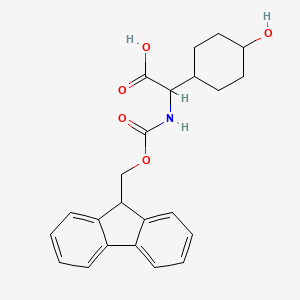
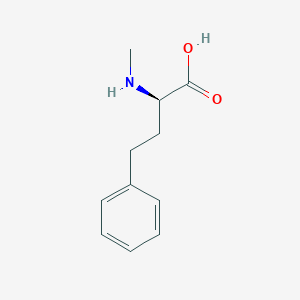


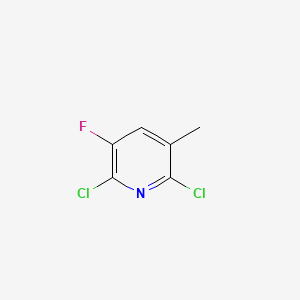
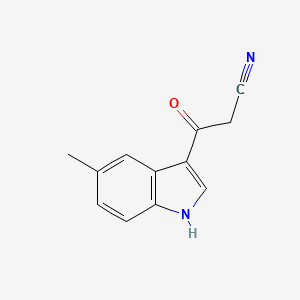

![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
